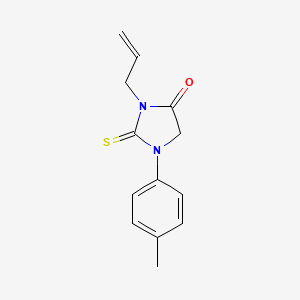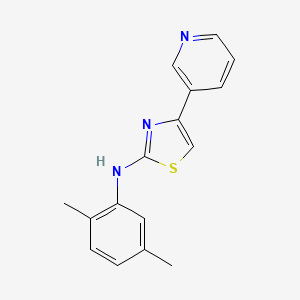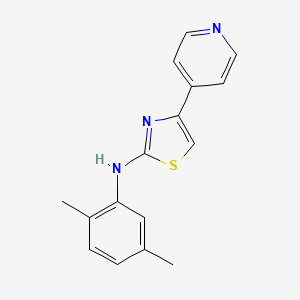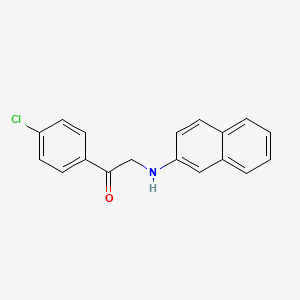![molecular formula C19H20FN3O4S B5773705 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough, a condition that affects millions of people worldwide. Chronic cough is defined as a cough that lasts for more than 8 weeks, and it can be caused by a variety of factors, including asthma, gastroesophageal reflux disease (GERD), and postnasal drip. AF-219 is a selective antagonist of the P2X3 receptor, which is involved in the transmission of cough signals from the peripheral nerves to the brain.
作用机制
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide selectively blocks the P2X3 receptor, which is expressed on the peripheral nerves that transmit cough signals from the lungs and airways to the brain. By blocking this receptor, this compound reduces the sensitivity of these nerves to stimuli that can trigger coughing, such as irritants and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the release of neuropeptides that are involved in coughing, such as substance P and calcitonin gene-related peptide (CGRP), as well as a decrease in the activity of the cough reflex pathway in the brainstem.
实验室实验的优点和局限性
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the P2X3 receptor, which allows for precise targeting of this receptor in animal models and in vitro assays. However, one limitation of this compound is that it has a relatively short half-life, which may require frequent dosing in some experimental settings.
未来方向
There are several potential future directions for research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide. These include:
1. Further studies to elucidate the precise mechanism of action of this compound on the P2X3 receptor and its downstream effects on cough reflex pathways.
2. Exploration of the potential use of this compound in the treatment of other respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
3. Investigation of the safety and efficacy of this compound in larger clinical trials, with a focus on identifying patient subgroups that may benefit most from this treatment.
4. Development of more potent and longer-lasting P2X3 receptor antagonists that may have improved efficacy and dosing regimens compared to this compound.
In conclusion, this compound is a promising drug candidate for the treatment of chronic cough, with a well-defined mechanism of action and demonstrated efficacy in preclinical and clinical trials. Further research is needed to fully elucidate its biochemical and physiological effects and to explore its potential use in other respiratory disorders.
合成方法
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide was synthesized using a multi-step process that involved the reaction of various starting materials, including 4-fluorobenzoic acid, 4-acetylpiperazine, and sulfonyl chloride. The final product was obtained after purification by column chromatography and recrystallization.
科学研究应用
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In preclinical studies, this compound was shown to effectively reduce cough frequency and intensity in animal models of chronic cough. In clinical trials, this compound was found to be well-tolerated and to significantly reduce cough frequency and severity in patients with refractory chronic cough.
属性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)18-4-2-3-15(13-18)19(25)21-17-7-5-16(20)6-8-17/h2-8,13H,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJCZADTUPEOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)

![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)


![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)

![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)

![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
